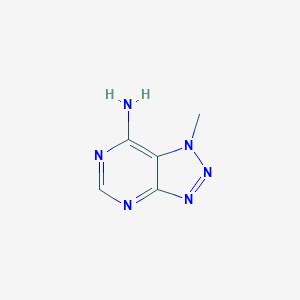![molecular formula C11H16N6 B097719 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine CAS No. 17050-86-1](/img/structure/B97719.png)
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine, also known as CPI-455, is a novel small molecule that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPI-455 belongs to the class of triazolopyrimidine compounds and is known to exhibit potent inhibitory activity against the protein kinase CK1δ, which is involved in various cellular processes.
Mécanisme D'action
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine exerts its pharmacological effects by selectively inhibiting the protein kinase CK1δ, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK1δ is also involved in the Wnt/β-catenin signaling pathway, which plays a critical role in the development and progression of various cancers. By inhibiting CK1δ, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine suppresses the Wnt/β-catenin signaling pathway, leading to the inhibition of tumor growth and metastasis.
Effets Biochimiques Et Physiologiques
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been shown to exhibit potent inhibitory activity against CK1δ with an IC50 value of 1.8 nM. In addition, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life. In animal models, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been shown to exhibit potent antitumor activity, improve cognitive function, and regulate glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine is its potent inhibitory activity against CK1δ, which makes it a promising candidate for the development of novel anticancer drugs. However, one of the major limitations of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine is its relatively low selectivity for CK1δ, which may lead to off-target effects. In addition, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine may exhibit toxicity at high doses, which may limit its clinical application.
Orientations Futures
There are several future directions for the research and development of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine. One of the major future directions is to improve the selectivity of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine for CK1δ, which may reduce off-target effects and improve its therapeutic index. Another future direction is to investigate the potential of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine in combination with other anticancer drugs or radiation therapy, which may enhance its antitumor activity. Finally, further studies are needed to investigate the potential of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine in other diseases, including neurodegenerative disorders and metabolic disorders.
Méthodes De Synthèse
The synthesis of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine involves a multi-step process that begins with the preparation of the intermediate compound 3-cyclopentyl-6-(dimethylamino)pyridin-2-amine. This compound is then reacted with triethyl orthoformate and sodium azide to obtain the key intermediate 3-cyclopentyl-1,2,4-triazolo[4,3-b]pyridazine. Finally, the target compound 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine is obtained by reacting the intermediate with dimethylamine in the presence of a palladium catalyst.
Applications De Recherche Scientifique
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. In cancer, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been shown to exhibit potent antitumor activity by inhibiting the CK1δ-mediated Wnt/β-catenin signaling pathway, which is involved in the development and progression of various cancers. In neurodegenerative disorders, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In metabolic disorders, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been shown to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes.
Propriétés
Numéro CAS |
17050-86-1 |
|---|---|
Nom du produit |
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine |
Formule moléculaire |
C11H16N6 |
Poids moléculaire |
232.29 g/mol |
Nom IUPAC |
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C11H16N6/c1-16(2)10-9-11(13-7-12-10)17(15-14-9)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 |
Clé InChI |
KYKGBUKRFXVINB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC=NC2=C1N=NN2C3CCCC3 |
SMILES canonique |
CN(C)C1=NC=NC2=C1N=NN2C3CCCC3 |
Autres numéros CAS |
17050-86-1 |
Synonymes |
v-Triazolo[4,5-d]pyrimidine,(3H),3-cyclopentyl-7-dimethylamino- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



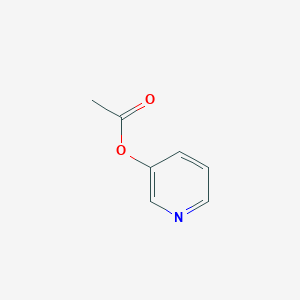
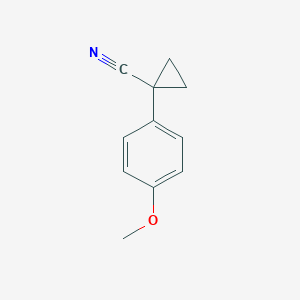
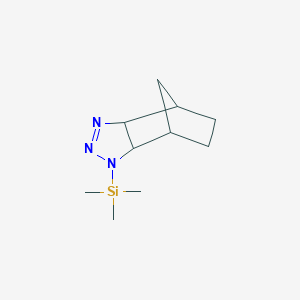
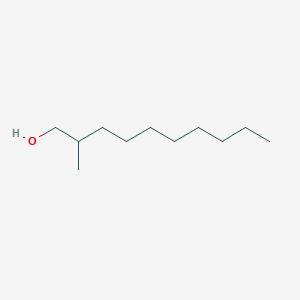
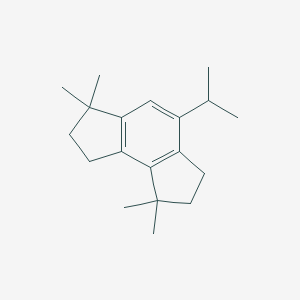

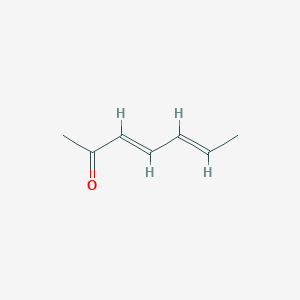
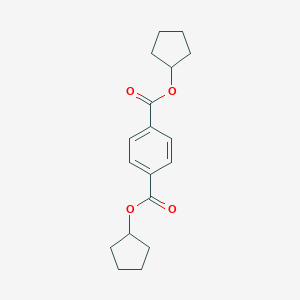
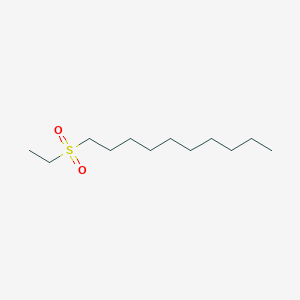
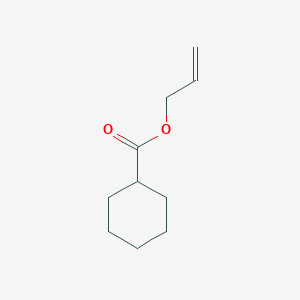
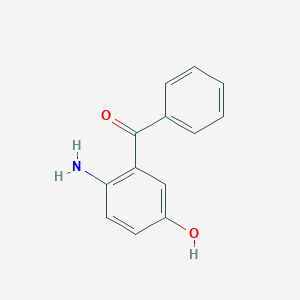
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)

